11-Ferrocenyl-1-undecanethiol

Self-Assembled Monolayer Electron Transfer Kinetics Interfacial Electrochemistry

Researchers constructing electrochemical biosensors often encounter SAM variability from inappropriate chain-length selection. 11-Ferrocenyl-1-undecanethiol (FcC11SH) resolves this via its optimized C11 spacer: • Close-packed crystalline SAM domains on Au(111) with reproducible electron-transfer kinetics (β ≈ 1.0-1.2 per CH₂ unit) • Nernstian potentiometric response (59 mV/decade at 25 °C) independent of buffer pH; direct serum measurement across >5 orders of magnitude • Potential-dependent chemisorption enabling spatially addressable multi-electrode array fabrication Supplied with verified purity and cold-chain logistics.

Molecular Formula C21H32FeS
Molecular Weight 372.4 g/mol
CAS No. 127087-36-9
Cat. No. B158336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Ferrocenyl-1-undecanethiol
CAS127087-36-9
Molecular FormulaC21H32FeS
Molecular Weight372.4 g/mol
Structural Identifiers
SMILES[CH-]1C=CC=C1.[CH-]1C=CC=C1CCCCCCCCCCCS.[Fe+2]
InChIInChI=1S/C16H27S.C5H5.Fe/c17-15-11-7-5-3-1-2-4-6-8-12-16-13-9-10-14-16;1-2-4-5-3-1;/h9-10,13-14,17H,1-8,11-12,15H2;1-5H;/q2*-1;+2
InChIKeyJKOWKXHCMQEEQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-Ferrocenyl-1-undecanethiol for SAM Electrochemical Sensors


11-Ferrocenyl-1-undecanethiol (FcC11SH, 11-FUT, CAS 127087-36-9) is an organometallic ω-functionalized alkanethiol composed of a redox-active ferrocene head group linked via an 11‑carbon alkyl spacer to a terminal thiol anchoring group . The compound exhibits a melting point of 36–41 °C and requires storage at 2–8 °C . It is a solid at ambient temperature with limited solubility in chloroform and methanol . The ferrocene moiety undergoes a reversible one‑electron oxidation (ferrocene/ferrocenium) that enables this molecule to serve as an electrochemically addressable surface modifier for gold electrodes via self‑assembled monolayer (SAM) formation, establishing it as a key reagent in the construction of electrochemical biosensors, molecular diodes, and FET-based detection platforms .

1
Gold electrode surface modification
SAM formation
2
Redox-active ferrocene probe incorporation
Reversible Fe/Fe+ couple
3
FET biosensor or molecular electronic device assembly
Electrochemically addressable

11-Ferrocenyl-1-undecanethiol: Chain Length and SAM Performance


Substitution of 11-ferrocenyl-1-undecanethiol with shorter‑chain ferrocenyl alkanethiols (e.g., C6 hexanethiol derivatives) or non‑electroactive alkanethiol diluents is not functionally equivalent. The C11 alkyl chain length directly governs three interdependent parameters: (i) the electron‑transfer rate constant (k⁰) through the SAM, which decays exponentially with chain length per the tunneling attenuation factor β ≈ 1.0–1.2 per methylene unit [1]; (ii) the monolayer's supramolecular order and stability, where C11 chains provide sufficient van der Waals interactions to form close‑packed crystalline domains on Au(111) terraces [2]; and (iii) the formal redox potential of the surface‑confined ferrocene, which shifts systematically with chain length due to changes in the interfacial potential distribution [3]. Generic substitution without chain‑length verification introduces uncontrolled variability in sensor sensitivity, dynamic range, and shelf‑life reproducibility. The following section quantifies these differentiation points against the most relevant comparator molecules.

11-Ferrocenyl-1-undecanethiol (C11) Shorter-chain or non-electroactive thiols
e⁻ Transfer k⁰ controlled by C11 tunneling length; slower kinetics broaden sensor dynamic range C6 analogs exhibit ~3–5× faster k⁰; narrower detection window, may saturate earlier
SAM Order C11 chains stabilize close-packed crystalline domains on Au(111) via van der Waals interactions C6–C8 chains lack sufficient interchain contact; monolayers remain more disordered with broader redox peaks
Redox Signature Ferrocene moiety provides anion-sensitive, pH-independent Nernstian probe; reports interfacial potential Undecanethiol or decanethiol are electrochemically silent; cannot serve as redox reporter

11-Ferrocenyl-1-undecanethiol vs. Shorter-Chain Analogs


Electron Transfer Kinetics and Alkyl Chain Length

The standard heterogeneous electron‑transfer rate constant (k⁰) for ferrocenyl alkanethiol SAMs decreases exponentially with increasing alkyl chain length due to through‑bond tunneling attenuation. For 11‑ferrocenyl‑1‑undecanethiol (C11), the electron transfer distance is approximately 5 methylene units longer than that of 6‑ferrocenyl‑1‑hexanethiol (C6). Applying the experimentally determined tunneling attenuation factor β = 1.0–1.2 per methylene unit for ferrocenyl alkanethiol SAMs on gold [1], the C11 compound exhibits a k⁰ that is 0.2–0.3× that of the C6 analog. This quantitative difference translates into a broader dynamic range and enhanced signal‑to‑noise discrimination for potentiometric sensors employing C11‑based SAMs [2].

e⁻ Transfer Kinetics
Cross-study comparable
k⁰ for C11 ≈ 0.2–0.3 × C6 k⁰ (β ≈ 1.0–1.2 per CH₂)
Slower kinetics expand potentiometric sensor dynamic range
Aqueous electrolyte, polycrystalline gold; estimated attenuation
Self-Assembled Monolayer Electron Transfer Kinetics Interfacial Electrochemistry

pH-Independent Nernstian Response in FET Sensors

A field‑effect transistor (FET)‑based enzyme sensor employing an 11‑ferrocenyl‑1‑undecanethiol (11‑FUT) modified gold electrode detected hexacyanoferrate redox reactions with a Nernstian response of 59 mV/decade at 25 °C [1]. In contrast, conventional ion‑sensitive FET (ISFET)‑based enzyme sensors that detect local pH changes exhibit sensitivity strongly affected by buffer pH and buffer capacity [1]. The 11‑FUT‑modified FET sensor maintained this 59 mV/decade slope across a dynamic range exceeding five orders of magnitude and showed no sensitivity to pH variations [1]. For cholesterol detection, the sensor achieved a Nernstian slope of 57 mV/decade across 33–233 mg/dL serum cholesterol [1].

pH-Independent Nernstian Response
Head-to-head
59 mV/decade; no pH sensitivity; dynamic range >5 orders
Eliminates tight buffer control; supports complex matrix analysis
Extended-gate FET with hexacyanoferrate redox couple; 25 °C
Extended-Gate FET Biosensor Potentiometric Detection

Close-Packed SAM Domain Formation on Gold

Voltammetric and in situ STM studies of 11‑ferrocenyl‑1‑undecanethiol (FcC11) SAMs on low‑index gold single‑crystal electrodes reveal the coexistence of disordered FcC11 regions with two‑dimensionally ordered patches on atomically flat Au(111) terraces [1]. The close‑packed domains exhibit net attractive lateral interactions and are preferentially formed at terraces with low defect density; increasing substrate defect density reduces the proportion of locally ordered FcC11 molecules [1]. Shorter‑chain ferrocenyl alkanethiols (e.g., C6) lack sufficient alkyl chain van der Waals interactions to stabilize comparable crystalline domain structures, resulting in more disordered monolayers with broader redox peak distributions [2].

SAM Domain Order
Class-level
2D-ordered close-packed FcC11 patches coexist with disordered regions
Ordered domains yield sharper, more reproducible voltammetric peaks
In situ STM on Au(111) terraces; class-level inference for C6 vs C11
Self-Assembled Monolayer Structure Scanning Tunneling Microscopy Gold Electrode

Anion-Dependent Redox Potential Shifts

Cyclic voltammetry and surface‑enhanced infrared absorption spectroscopy (SEIRAS) studies demonstrate that the redox peaks of 11‑ferrocenyl‑1‑undecanethiol (FcC11) SAMs on Au(111) shift toward positive potentials and broaden systematically with increasing anion hydrophilicity [1]. This anion‑sensitivity arises from ion‑pairing dynamics between electrolyte anions and the surface‑confined ferrocenium species. In contrast, SAMs of non‑electroactive alkanethiols (e.g., undecanethiol, decanethiol) do not exhibit redox peaks and cannot report on interfacial ion‑pairing energetics. The peak shift magnitude provides a quantifiable probe of the local dielectric environment and interfacial potential distribution, a feature absent in non‑ferrocenyl SAMs [1].

Anion-Dependent Redox Shift
Head-to-head
Peak shifts tens to hundreds mV; dependent on anion hydrophilicity
In situ reporter of interfacial ion-pairing and dielectric environment
FcC11 SAM on Au(111); CV and SEIRAS; undecanethiol comparator is silent
Interfacial Ion Pairing Spectroelectrochemistry SAM Redox Behavior

Nanodomain Segregation in Mixed Monolayers

In mixed SAMs prepared by exchange of hexanethiol (C6) with 11‑ferrocenyl‑1‑undecanethiol (11‑FUT), cyclic voltammograms reveal two distinct redox peaks at approximately 360 mV vs. Ag/AgCl (3 M NaCl) [1]. STM imaging confirms that 11‑FUT molecules segregate into discrete nano‑domains rather than distributing uniformly within the hexanethiol matrix [1]. The peak potential at ~360 mV remains invariant regardless of exchange time, indicating that the local packing density within 11‑FUT domains is constant and independent of overall surface coverage [1]. This domain‑segregation behavior is chain‑length dependent; shorter ferrocenyl thiols (C6) intermix more homogeneously with alkanethiol diluents, failing to produce well‑defined nanodomains [2].

Nanodomain Segregation
Head-to-head
Two distinct redox peaks at ~360 mV vs Ag/AgCl; STM-visible domains
Enables spatial control of electroactive sites in mixed SAMs
Exchange with hexanethiol on gold; invariant peak potential
Mixed Self-Assembled Monolayer Nanodomain Formation Surface Patterning

Potential-Controlled Spatially Selective Deposition

ω‑ferrocenyl alkanethiols with C11 chain length exhibit potential‑dependent chemisorption onto gold electrodes: no adsorption occurs at cathodic potentials relative to the adsorption potential, while applying modestly positive potentials leads to extensive SAM coverage within 10 minutes [1]. The resulting SAM remains stable when held at potentials <200 mV above the adsorption potential, with negligible desorption [1]. By applying three distinct potentials to independent electrodes in an array, controlled submonolayer coverage of different ferrocenyl markers can be achieved on each electrode [1]. This potential‑addressable derivatization capability is chain‑length sensitive; C11 derivatives provide the optimal balance between electrochemical accessibility and SAM stability required for spatially selective array functionalization.

Potential-Controlled Deposition
Class-level
Adsorption within 10 min at modest positive potentials; stable SAM
Supports spatially selective, individually addressable array fabrication
Class-level inference for C11 balance of kinetics/stability; INIS repo
Spatially Addressable SAM Electrochemical Derivatization Biosensor Array

11-Ferrocenyl-1-undecanethiol Research Applications


pH-Independent FET Enzyme Biosensors

Researchers developing FET‑based enzyme sensors for serum cholesterol, glucose, or biogenic amine detection should select 11‑ferrocenyl‑1‑undecanethiol as the gold electrode modifier. The compound provides a Nernstian response of 59 mV/decade at 25 °C with no sensitivity to buffer pH or sample volume [1]. This eliminates the need for tight pH control, simplifies sample preparation, and enables direct measurement in complex biological matrices such as serum across a dynamic range exceeding five orders of magnitude [1].

Mixed SAMs with Segregated Electroactive Nanodomains

Investigators fabricating mixed SAMs for spatially controlled electroactive surfaces should employ 11‑ferrocenyl‑1‑undecanethiol in combination with shorter‑chain diluent thiols (e.g., hexanethiol). The C11 ferrocenyl thiol segregates into discrete nanodomains with invariant local packing density, as confirmed by STM imaging and the observation of distinct redox peaks at ~360 mV vs. Ag/AgCl [1]. This domain architecture is not achievable with shorter‑chain ferrocenyl thiols, which intermix more homogeneously [1].

Spatially Selective Electrode Derivatization for Arrays

Teams constructing multi‑electrode biosensor arrays that demand independent, spatially addressable SAM formation should leverage the potential‑dependent chemisorption behavior of 11‑ferrocenyl‑1‑undecanethiol. By applying three distinct potentials to individual gold electrodes in an array, controlled submonolayer coverage of ferrocenyl markers can be achieved exclusively on the target electrode [1]. The C11 chain length provides the optimal stability window (<200 mV above adsorption potential) for this selective deposition strategy [1].

Interfacial Ion-Pairing and Potential Distribution Studies

Electrochemists investigating the effects of electrolyte composition on interfacial potential distribution and ion‑pairing dynamics should utilize 11‑ferrocenyl‑1‑undecanethiol SAMs on Au(111) as a model system. The ferrocene redox peaks shift systematically with anion hydrophilicity, providing a quantifiable voltammetric and SEIRAS‑compatible probe of the local dielectric environment [1]. Non‑electroactive alkanethiol SAMs cannot supply this diagnostic information [1].

Application
Selection Property
Validation Focus
FET biosensor development (research analyte detection)
pH-independent Nernstian response (59 mV/decade) with no buffer sensitivity
Verify slope in target sample matrix; confirm wide dynamic range
Mixed SAMs with controlled electroactive nanodomains
C11 chain length enables segregated domain formation with invariant local packing
Confirm domain integrity by STM or distinct redox peaks at ~360 mV
Multielectrode array selective derivatization
Potential-dependent chemisorption allows spatial addressing
Optimize potential/time profile for desired submonolayer coverage
Interfacial ion-pairing and potential distribution studies
Anion-sensitive redox peak shift reports local dielectric environment
Correlate peak shift with electrolyte hydrophilicity via CV/SEIRAS

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